3-Nitrophenylhydrazine hydrochloride

Analytical Chemistry Pharmaceutical Impurity Analysis HPLC-UV Detection

Researchers requiring reliable pre-column derivatization for trace carbonyl or carboxyl analysis face challenges with isomer-dependent sensitivity and matrix interference. 3-Nitrophenylhydrazine hydrochloride (CAS 636-95-3) resolves these with a reproducible red-shifted absorption at 397 nm, enabling high-specificity detection. • Achieves a validated LOD of 0.009 μg/mL for residual 4-nitrobenzaldehyde in chloramphenicol, supporting ICH M7 genotoxic impurity control. • Delivers >95% derivatization yield for gamma-hydroxybutyric acid in biological specimens, compatible with sensitive LC-MRM-MS workflows. • Functions as a single reagent for dual carbonyl/carboxylic acid derivatization, validated for 13C-labeled metabolite quantification in complex matrices.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.6 g/mol
CAS No. 636-95-3
Cat. No. B1588614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenylhydrazine hydrochloride
CAS636-95-3
Molecular FormulaC6H8ClN3O2
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl
InChIInChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H
InChIKeyBKOYKMLGFFASBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenylhydrazine HCl: Purity and Storage


3-Nitrophenylhydrazine hydrochloride (CAS 636-95-3) is an arylhydrazine salt commonly employed as a derivatization reagent for carbonyl and carboxyl compounds in analytical chemistry, as well as a building block in heterocyclic synthesis . Commercial specifications typically cite a melting point of 206–210 °C (decomposition) and a purity of ≥98%, with storage recommended under inert atmosphere at room temperature to maintain stability .

Pre-column derivatization for HPLC-UV/LC-MS
Carbonyl and carboxyl compound workflows
Room-temperature stable hydrochloride salt

3-Nitrophenylhydrazine HCl Substitution Limitations


While multiple nitrophenylhydrazine isomers (e.g., 2-nitrophenylhydrazine, 4-nitrophenylhydrazine) and 2,4-dinitrophenylhydrazine (DNPH) are commercially available as carbonyl derivatization reagents, their substitution is not analytically equivalent due to differences in derivative absorption maxima, chromatographic retention, and matrix interference profiles [1]. For instance, 2-nitrophenylhydrazine produces derivatives absorbing at approximately 395 nm, whereas 3-nitrophenylhydrazine hydrochloride yields a significant red-shift to 397 nm, altering method selectivity [2]. Furthermore, distinct mutagenicity profiles among phenylhydrazine derivatives preclude interchangeable use in pharmaceutical impurity methods subject to toxicological risk assessment [3].

Derivative absorption peak differs, altering method selectivity
Chromatographic retention and matrix interference may not align across isomers
Distinct toxicological profiles may impact pharmaceutical impurity risk assessment

3-Nitrophenylhydrazine HCl Performance Evidence


Red-Shifted Absorption Reduces Matrix Interference

Compared with other nitro-substituted phenylhydrazines, 3-nitrophenylhydrazine hydrochloride minimizes drug matrix and derivatization reagent interferences because the maximum absorption wavelength of its derivative is significantly red-shifted to 397 nm [1].

Red-Shifted Absorption
Head-to-head
397 nm vs ~395 nm (2-NPH)
May reduce matrix interference in complex samples
Method-dependent; validate in target matrix
Analytical Chemistry Pharmaceutical Impurity Analysis HPLC-UV Detection

Trace Detection of Genotoxic 4-Nitrobenzaldehyde

A validated HPLC-UV method using 3-nitrophenylhydrazine hydrochloride derivatization achieved a limit of detection (LOD) of 0.009 μg/mL for 4-nitrobenzaldehyde in chloramphenicol samples, enabling trace-level quantification of this potential genotoxic impurity [1].

Trace LOD
Cross-study
0.009 μg/mL (9 ppb)
Supports genotoxic impurity control at ICH thresholds
Validated for chloramphenicol matrix
Pharmaceutical Quality Control Genotoxic Impurity Trace Analysis

High-Yield GHB Derivatization for LC-MS

Derivatization of gamma-hydroxybutyric acid (GHB) with 3-nitrophenylhydrazine hydrochloride proceeds with >95% yield across a concentration range of 1–6 μg/mL, converting a poorly detectable analyte into a hydrazone derivative suitable for LC-MRM-MS analysis [1].

GHB Derivatization Yield
Head-to-head
>95% yield vs undetectable (underivatized)
Supports sensitive GHB detection in biological samples
Forensic and virology research context
Forensic Toxicology Clinical Metabolomics LC-MS Derivatization

Consistent Purity and Storage Stability

Commercially available 3-nitrophenylhydrazine hydrochloride is routinely supplied at ≥98% purity (by GC, HPLC, or potassium iodate titration), with stability confirmed at room temperature in closed containers under inert atmosphere . Melting point specification of 206–210°C (decomposition) provides a simple identity verification check [1].

Specifications
Supplier data
Purity ≥98% mp 206–210 °C (dec.) RT storage, inert atmosphere
Consistent lot quality for method transfer
Verify upon receipt; cold-chain not required
Reagent Quality Control Method Validation Procurement Specification

Carbonyl and Carboxyl Dual Derivatization

3-Nitrophenylhydrazine hydrochloride functions as a derivatizing reagent for both carbonyl-containing metabolites (via hydrazone formation) and carboxyl-containing metabolites (via hydrazide formation in the presence of a carbodiimide coupling agent) . Additionally, it is employed as a high-efficiency chemical isotope-labeling reagent for quantitative metabolomics .

Functional Group Coverage
Class-level
Aldehydes, ketones, carboxylic acids vs DNPH: aldehydes/ketones only
Broader analyte scope; simplifies metabolomics workflows
Carboxyl coupling requires EDC activation
Metabolomics Isotope Labeling LC-MS Sample Preparation

Synthesis of Bioactive Pyrazoles and Pyrazolines

3-Nitrophenylhydrazine hydrochloride serves as a key building block in the synthesis of isosteviol-fused pyrazolines and pyrazoles evaluated as potential anticancer agents, as well as pyrazolobenzothiazines investigated as hepatitis C virus replication inhibitors [1].

Synthetic Utility
Data to verify
Building block for nitro-substituted pyrazolines/pyrazoles
Supports library synthesis for screening studies
Activity reported in anticancer/antiviral screens (review)
Medicinal Chemistry Heterocyclic Synthesis Anticancer Agents

3-Nitrophenylhydrazine Hydrochloride Applications


Pharmaceutical Genotoxic Impurity Analysis

Employ 3-nitrophenylhydrazine hydrochloride for pre-column derivatization of residual 4-nitrobenzaldehyde in chloramphenicol drug substances and ophthalmic formulations. The method achieves a validated LOD of 0.009 μg/mL with detection at 397 nm, enabling compliance with ICH M7 guidelines for genotoxic impurity control [1].

GHB Quantification by LC-MRM-MS

Utilize 3-nitrophenylhydrazine hydrochloride to derivatize gamma-hydroxybutyric acid in biological specimens (e.g., autopsy blood, cell culture supernatants from HSV-1 infection studies) with >95% yield. The resulting hydrazone derivative is amenable to sensitive LC-MRM-MS detection, supporting both forensic toxicology casework and virology research [2].

Metabolite Profiling of Carbonyls and Carboxyls

Deploy 3-nitrophenylhydrazine hydrochloride as a single reagent for dual derivatization of carbonyls (via direct hydrazone formation) and carboxylic acids (via EDC-mediated coupling) in complex biological matrices. This approach is validated for 13C-labeled pyruvate and lactate quantification in dog blood [3] and short-chain fatty acid analysis in forensic decomposition studies [4].

Synthesis of Nitro-Substituted Heterocycles

Use 3-nitrophenylhydrazine hydrochloride as a cyclocondensation partner for constructing pyrazoline and pyrazole rings fused to terpenoid scaffolds (e.g., isosteviol) or benzothiazine cores. These heterocyclic systems have demonstrated activity in anticancer and antiviral screening programs, making the reagent valuable for library synthesis [5].

Application
Selection Property
Validation Focus
Genotoxic impurity derivatization (e.g., 4-nitrobenzaldehyde in chloramphenicol)
Derivatization selectivity under ICH guidelines
LOD and matrix interference in final formulation
GHB analysis in biological matrices by LC-MS
Efficient GHB derivatization for LC-MRM-MS
Yield consistency across biological matrices
Carbonyl and carboxyl metabolite profiling
Dual functional group derivatization capability
Derivatization efficiency for short-chain fatty acids and organic acids
Synthesis of nitro-substituted heterocycle libraries
Reactive arylhydrazine building block (meta-nitro substitution)
Cyclocondensation efficiency and product regioselectivity

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